[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-8-7-3-9(4)2-1-6-5/h1-3H,(H,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUVADXDHCPQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90315236 | |
| Record name | NSC293355 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90315236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68774-81-2 | |
| Record name | NSC293355 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC293355 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90315236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Of 1 2 3 Triazolo 4,3 a Pyrazin 8 7h One and Its Derivatives
Strategies fornih.govresearchgate.netscilit.comTriazolo[4,3-a]pyrazine Core Construction
The assembly of the fused triazolopyrazine ring system can be achieved through several strategic approaches, primarily involving the formation of the triazole ring onto a pre-existing pyrazine (B50134) or pyrazinone precursor.
Cyclization Reactions Utilizing Hydrazine (B178648) and Pyrazine Precursors
A common and direct method for constructing the nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazine core involves the reaction of a hydrazine-substituted pyrazine with a suitable one-carbon electrophile to facilitate cyclization. One established route begins with a commercially available substituted pyrazine, such as 2,3-dichloropyrazine. nih.gov This starting material undergoes a nucleophilic substitution reaction with hydrazine hydrate (B1144303) to displace one of the chlorine atoms, forming a hydrazinopyrazine intermediate. nih.gov
This key intermediate is then cyclized to form the triazole ring. The choice of the cyclizing agent determines the substituent at the 3-position of the final triazolo[4,3-a]pyrazine product. For instance, reaction with triethoxymethane introduces a hydrogen atom at this position, while other orthoesters can be used to install various alkyl groups. nih.gov A suitable approach for synthesizing 3,7-disubstituted nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazin-8(7H)-ones starts from esters of oxalic acid monoamides, proceeding through the cyclization of an intermediate 3-hydrazinopyrazin-2-one. scilit.com
| Step | Starting Material | Reagents | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | 2,3-Dichloropyrazine | Hydrazine hydrate (N₂H₄·H₂O), Ethanol | 2-Chloro-3-hydrazinopyrazine | Nucleophilic substitution of a chlorine atom by hydrazine. nih.gov |
| 2 | 2-Chloro-3-hydrazinopyrazine | Triethoxymethane or other orthoesters | 8-Chloro- nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazine | Cyclization to form the fused triazole ring. nih.gov |
Approaches from Indanone Derivatives for Triazolopyrazinone Synthesis
While direct, general methods for the synthesis of the parent nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazin-8(7H)-one core from indanone derivatives are not widely reported, specific fused systems incorporating this structure have been developed. An efficient multi-step synthesis has been described for new fused indeno[1,2-e] nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazin-4-one derivatives starting from 1-indanone (B140024). clockss.org
The synthesis begins with the conversion of 1-indanone to 2-amino-1-indanone hydrochloride over several steps. clockss.org This intermediate then undergoes N-acylation followed by ring closure with ammonium (B1175870) acetate (B1210297) to form a 1,4-dihydro-5H-indeno[1,2-b]pyrazine-2,3-dione. Subsequent reactions yield a key hydrazono-indenopyrazinone intermediate. clockss.org The final triazole ring is constructed from this intermediate via three potential pathways:
Pathway A: Direct cyclization with orthoesters. clockss.org
Pathway B: Condensation with aldehydes followed by treatment with chloramine-T. clockss.org
Pathway C: Ring closure using cyanogen (B1215507) bromide. clockss.org
This methodology highlights a specialized application of indanone chemistry to create complex, fused heterocyclic systems that contain the triazolopyrazinone moiety. clockss.org
Synthesis of Trifluoromethyl-Substitutednih.govresearchgate.netscilit.comTriazolo[4,3-a]pyrazine Scaffolds
The 3-(trifluoromethyl)- nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazine scaffold is a key pharmacophore in several marketed drugs, including the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin. nih.govresearchgate.net Its synthesis is of significant interest and has been well-established. A common route starts from ethyl trifluoroacetate (B77799) and hydrazine hydrate, which react to form trifluoroacetohydrazide. nih.gov
This hydrazide is then treated with chloroacetyl chloride in the presence of a base to yield an acylated intermediate, which is subsequently cyclized using a dehydrating agent like phosphorus oxychloride to form a 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole. nih.gov In a key step, this oxadiazole undergoes ring-opening and subsequent recyclization upon reaction with ethylenediamine (B42938) at low temperatures. nih.gov The resulting intermediate is then cyclized in the presence of concentrated hydrochloric acid to afford the target 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazine hydrochloride salt. nih.gov
| Step | Starting Materials | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Ethyl trifluoroacetate, Hydrazine hydrate | - | Trifluoroacetohydrazide nih.gov |
| 2 | Trifluoroacetohydrazide | Chloroacetyl chloride, NaOH | Acylated hydrazide intermediate nih.gov |
| 3 | Acylated hydrazide intermediate | POCl₃ | 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole nih.gov |
| 4 | Oxadiazole intermediate | Ethylenediamine | Piperazine (B1678402) intermediate nih.gov |
| 5 | Piperazine intermediate | Conc. HCl | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazine HCl nih.gov |
Catalytic Hydrogenation for Saturatednih.govresearchgate.netscilit.comTriazolo[4,3-a]pyrazine Derivatives
The preparation of saturated derivatives, specifically the 5,6,7,8-tetrahydro- nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazine core, is essential for developing drugs like sitagliptin. nih.gov The synthesis of these saturated scaffolds often involves a reduction step of a pyrazine ring precursor or a cyclization that directly yields the saturated system.
As described in the synthesis of the trifluoromethyl-substituted scaffold (Section 2.1.3), the final product obtained is the saturated 5,6,7,8-tetrahydro derivative. nih.gov This outcome results from the use of ethylenediamine in the preceding step, which introduces the saturated ethylene (B1197577) bridge that becomes part of the final pyrazine ring upon cyclization. While this specific route does not involve a classical catalytic hydrogenation of an aromatic nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazine, it is a primary method for obtaining the saturated core. Catalytic transfer hydrogenation, using reagents like hydrazine hydrate, is a general method for reducing nitrogen-containing heterocycles, though specific applications to the aromatic nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazine core are less commonly detailed than direct synthesis of the saturated ring. d-nb.info
Tandem Multicomponent Reactions for Fused Triazolopyrazinone Formation
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. While MCRs are a powerful tool for generating diverse heterocyclic libraries, their specific application for the direct, one-pot synthesis of the nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazin-8(7H)-one core is not widely documented in the surveyed chemical literature. The synthesis of related fused triazole systems, such as pyrazolo[5,1-c] nih.govresearchgate.netscilit.comtriazines and nih.govresearchgate.netscilit.comtriazolo[1,5-a]pyrimidines, has been achieved through tandem or multicomponent strategies. researchgate.netresearchgate.net These methods often involve the in-situ generation of a reactive intermediate that undergoes subsequent intramolecular cyclization. Although a direct MCR for the title compound is not prominent, the principles suggest that a convergent approach involving a suitable pyrazine precursor, a hydrazine component, and a carbonyl source could potentially be developed.
Functionalization and Derivatization of thenih.govresearchgate.netscilit.comTriazolo[4,3-a]pyrazin-8(7H)-one Scaffold
Once the core nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazin-8(7H)-one or its saturated analogue is synthesized, it can be further modified to create a library of derivatives. The secondary amine in the 7-position of the saturated scaffold is a common site for functionalization.
For example, the 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazine hydrochloride can be reacted with a variety of isocyanates in the presence of a base like triethylamine. mdpi.com This reaction yields a series of N-substituted-3-(trifluoromethyl)-5,6-dihydro- nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazine-7(8H)-carboxamides. mdpi.com
Another important derivatization involves the coupling of the scaffold with amino acids. In a typical procedure, a protected amino acid, such as Boc-L-phenylalanine, is activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov The activated amino acid is then reacted with the triazolopyrazine scaffold to form an amide bond. nih.gov Subsequent deprotection of the amino group yields the final functionalized derivative. nih.gov These derivatization strategies are crucial for exploring structure-activity relationships in drug discovery programs. nih.govnih.govmdpi.com
| Scaffold | Reagents | Functionalization Type | Resulting Derivative Class |
|---|---|---|---|
| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazine HCl | Various isocyanates (R-NCO), Triethylamine | N-Carboxamide formation | N-Aryl/alkyl-3-(trifluoromethyl)-5,6-dihydro- nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazine-7(8H)-carboxamides mdpi.com |
| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazine HCl | Boc-L-phenylalanine, DCC, Triethylamine | Amide coupling | tert-Butyl (S)-(1-oxo-3-phenyl-1-(3-(trifluoromethyl)-5,6-dihydro- nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazin-7(8H)-yl)propan-2-yl)carbamate nih.gov |
| 8-Chloro- nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazine | 4-Aminophenol, KTB, KI | Nucleophilic aromatic substitution | 4-(( nih.govresearchgate.netscilit.comtriazolo[4,3-a]pyrazin-8-yl)oxy)aniline nih.gov |
Introduction of Various Substituents for Structural Diversity
The functionalization of the researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine core is a primary strategy for generating chemical diversity and modulating pharmacological properties. nih.govrsc.org Researchers have successfully introduced a wide range of substituents at various positions of the heterocyclic system.
A common approach begins with a halogenated precursor, such as 2,3-dichloropyrazine, which serves as a versatile starting material. nih.gov The synthesis often involves a sequential process starting with a nucleophilic substitution of one chlorine atom with hydrazine hydrate, followed by cyclization with reagents like triethoxymethane to form the fused triazole ring. nih.gov The remaining chlorine atom on the pyrazine ring is then available for substitution to introduce various moieties. For instance, phenoxy groups, which may be further substituted with atoms like fluorine, have been introduced at this position. nih.gov
Further derivatization can be achieved by modifying different parts of the molecule. In the development of dual c-Met/VEGFR-2 inhibitors, the core structure was elaborated by adding a urea (B33335) fragment, a known active pharmacophore for VEGFR-2 inhibitors. nih.gov This involved reacting a key intermediate with various acyl chlorides. nih.gov Additionally, five-membered heterocyclic rings such as pyrazole (B372694), isoxazole, and thiazole (B1198619) have been incorporated to explore the structure-activity relationship. nih.gov
Another strategy for diversification involves the reaction of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine hydrochloride with a variety of isocyanates. mdpi.com This reaction, typically conducted in the presence of a base like triethylamine, yields a series of N-carboxamide derivatives in high yields under mild conditions. mdpi.com This method allows for the introduction of diverse aryl, alkyl, and functionalized phenyl groups onto the pyrazine nitrogen. mdpi.com
Late-stage functionalization using radical chemistry has also been employed to introduce small alkyl groups. Photoredox-mediated reactions, for example, can be used to install methyl groups onto the core structure, offering a way to fine-tune the properties of the molecule at a late stage in the synthesis. organic-chemistry.org
Table 1: Examples of Substituents Introduced on the researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine Core
| Position of Substitution | Introduced Substituent/Moiety | Synthetic Method | Starting Material |
|---|---|---|---|
| Pyrazine Ring | Phenoxy, 2-Fluoro-4-aminophenoxy | Nucleophilic Substitution | Halogenated triazolopyrazine |
| Pyrazine Nitrogen (N7) | Aryl/Alkyl Carboxamides | Reaction with Isocyanates | Tetrahydro-triazolopyrazine |
| Side Chain | Urea fragment | Acylation | Aminophenoxy-triazolopyrazine |
| Side Chain | Pyrazole, Isoxazole, Thiazole rings | Acylation with corresponding acyl chlorides | Aminophenoxy-triazolopyrazine |
| Core Carbon | Methyl group | Photoredox Catalysis (Radical) | Functionalized triazolopyrazine |
Redox Transformations ofresearchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine Derivatives
Redox reactions are fundamental in the synthesis and transformation of heterocyclic compounds, including the researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine system. These reactions are often integral to the construction of the fused ring system itself.
While the researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine core is generally stable, transformations on related fused systems suggest potential redox reactivity. For example, the reduction of the pyrimidine (B1678525) ring in the related v-triazolo[4,5-d]pyrimidin-5(4H)-one (an 8-azapurine) to its 6,7-dihydro derivative has been accomplished using potassium borohydride. This indicates that the C=N bonds within the pyrazine moiety of the researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine system could potentially be susceptible to reduction under specific conditions, leading to saturated or partially saturated derivatives like the 5,6,7,8-tetrahydro- researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazines, which are themselves important synthetic intermediates. mdpi.com
Nucleophilic Substitution Reactions on theresearchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine Core
Nucleophilic aromatic substitution (SNAr) is a cornerstone for the functionalization of the electron-deficient researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine core, particularly when it is substituted with a good leaving group like a halogen.
The synthesis of many derivatives starts from 2,3-dichloropyrazine. The first chlorine is typically displaced by hydrazine in an SNAr reaction. nih.gov After the formation of the triazole ring, the second chlorine atom, now on the researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine core, becomes the focal point for introducing further diversity. This position is readily attacked by various nucleophiles. For example, O-nucleophiles like 2-fluoro-4-nitrophenol (B1220534) can displace the chlorine atom to form an ether linkage, a key step in the synthesis of certain biologically active intermediates.
A detailed investigation into the nucleophilic substitution on 5-chloro- and 8-chloro- researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine has revealed complex reactivity. The reaction is not always a straightforward ipso-substitution, where the nucleophile replaces the halogen at the same carbon atom. Instead, a phenomenon known as tele-substitution can occur. For instance, the reaction of 8-chloro- researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine with certain nucleophiles can lead to the formation of a 5-substituted product. This is proposed to occur via a mechanism involving the addition of the nucleophile to a remote position (C-5), followed by a rearrangement and subsequent elimination of the halide. The ratio of ipso- to tele-substituted products is influenced by factors such as the solvent, the nature of the nucleophile, and the specific isomer of the starting material.
Table 2: Nucleophilic Substitution Reactions on Halogenated researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazines
| Substrate | Nucleophile | Product Type | Key Observation |
|---|---|---|---|
| 8-Chloro- researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine | Various amines, alcohols | ipso- and tele-substitution products | Formation of both 8-substituted and 5-substituted isomers. |
| 5-Chloro- researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine | Various amines, alcohols | Predominantly ipso-substitution | Mainly yields the 5-substituted product. |
| 8-Chloro- researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine | 2-Fluoro-4-nitrophenol | ipso-substitution | Forms 8-(2-fluoro-4-nitrophenoxy) derivative. |
| 3-Chloro-2-hydrazinylpyrazine | Hydrazine hydrate | ipso-substitution | Initial step in building the core structure. nih.gov |
Ring Transformations and Rearrangement Studies of Fused Triazolopyrazines
Beyond simple substitution reactions, the fused researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine system can undergo more profound structural changes, including ring transformations and rearrangements, often under the influence of strong nucleophiles or specific reaction conditions.
During studies of nucleophilic substitution reactions on the 8-chloro- researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine core, an unexpected minor by-product was isolated. Structural analysis revealed that this by-product possessed a 5-(1H-imidazol-2-yl)-1H-1,2,4-triazole core. The formation of this rearranged product is hypothesized to occur via an initial nucleophilic attack at the 8-position of the pyrazine ring, which is then followed by the opening of the pyrazine ring. Subsequent rearrangement and recyclization would then lead to the formation of the observed imidazole-triazole structure. This demonstrates that the pyrazine ring, under certain nucleophilic conditions, can be susceptible to cleavage.
This type of ring-opening is not unique to this specific system. In the related pyrazolo[5,1-c] researchgate.netnih.govrsc.orgtriazine series, reactions with hydrazine hydrate have been shown to cause the opening of the as-triazine ring to yield linear hydrazones. Furthermore, ring-opened intermediates, such as 2-aza-1,3-butadienes derived from triazolo[1,5-a]pyrazines, have been identified as valuable synthetic precursors for conversion into other heterocyclic systems. These findings underscore that the fused heterocyclic scaffold of triazolopyrazines, while generally stable, possesses latent reactivity that can lead to significant structural rearrangements and transformations.
Structure Activity Relationship Sar Studies and Rational Compound Design Centered On 1 2 3 Triazolo 4,3 a Pyrazin 8 7h One
Impact of Substituents on Biological Activity Profiles
The biological activity of nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Structure-activity relationship (SAR) studies have revealed key insights into how different chemical groups influence the therapeutic profiles of these compounds.
For instance, in the development of antibacterial agents, the introduction of an ethylenediamine (B42938) moiety to the nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine nucleus has been shown to be favorable for antibacterial activity. nih.gov This is potentially because protonated amines under physiological pH can form beneficial π-cation interactions with the amino acid carbonyl groups of bacterial DNA gyrase. nih.gov A study on a series of novel triazolo[4,3-a]pyrazine derivatives found that compound 2e , which features a specific substituted ethylenediamine side chain, exhibited superior antibacterial activity against both Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 16 µg/mL), comparable to the antibiotic ampicillin. nih.gov
In the context of anticancer activity, particularly as c-Met/VEGFR-2 inhibitors, the substitution pattern on a linked phenoxy group plays a crucial role. nih.gov The introduction of a fluorine atom onto this group was found to be favorable for antiproliferative activity against cancer cell lines. nih.gov Furthermore, comparing derivatives with different alkyl substitutions revealed that compounds with a methyl substitution (where R1 = H) generally demonstrated higher antiproliferative activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. nih.gov
For compounds targeting the human A2A adenosine (B11128) receptor (AR), modifications at the 6-aryl ring are critical. nih.gov A series of 8-amino-2-phenyl-6-aryl-1,2,4-triazolo[4,3-a]pyrazin-3-ones were synthesized with different ether and amide linkers at the para-position of the 6-phenyl ring. nih.gov Derivatives bearing an amide linker, particularly compounds 11-16 , showed high affinity and selectivity for the hA2A AR, with Ki values ranging from 3.6 to 11.8 nM. nih.gov In contrast, compounds with an ether linker, while still targeting the hA2A AR, displayed lower affinity, highlighting the profound impact of the linker type on receptor binding. nih.gov
Pharmacophore Identification and Optimization for Targeted Biological Activities
Pharmacophore modeling is essential for identifying the key structural features of a molecule responsible for its biological activity. For the nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine scaffold, this process has guided the optimization of compounds for various targets.
The 3-(trifluoromethyl)- nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine moiety itself is considered a key pharmacophore and is notably present in sitagliptin, a drug for type II diabetes. nih.gov This core structure serves as a privileged building block for designing new biologically active molecules. nih.gov In the development of dual c-Met/VEGFR-2 inhibitors for cancer, the introduction of the triazolo[4,3-a]pyrazine core was found to improve the antitumor effect of the target compounds, confirming its status as an active pharmacophore. nih.gov
Optimization efforts often involve modifying substituents on this core to enhance interactions with the biological target. For A2A adenosine receptor antagonists, docking studies revealed that the nature of the substituent appended to the 6-phenyl ring deeply affects affinity. nih.gov Terminal basic rings like pyrrolidine, morpholine, and piperazine (B1678402) were incorporated to confer good drug-like properties, and the subsequent binding analysis highlighted crucial ligand-receptor interactions that guided further optimization. nih.gov
Quantitative structure-activity relationship (QSAR) models, though applied to the analogous nih.govnih.govrsc.orgtriazolo[1,5-a]pyrimidine system, illustrate a common optimization strategy. mdpi.com By analyzing a large set of compounds, these models can identify key molecular descriptors—such as hydrophobicity (slogP) and specific surface properties (vsurf)—that correlate with biological activity. mdpi.com This information provides a roadmap for rationally modifying the scaffold to obtain more potent agents. mdpi.com
Molecular Simplification and Scaffold Modification Approaches in Drug Design
While the nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine core is effective, its derivatives can sometimes be complex, leading to challenges in synthesis and physicochemical properties like solubility. researchgate.net Consequently, medicinal chemists employ strategies of molecular simplification and scaffold modification to create derivatives with improved drug-like characteristics while retaining or enhancing biological activity.
One approach involves replacing parts of a complex, multi-ring structure with simpler ones. For example, the pyrazolo[4,3-e] nih.govnih.govrsc.orgtriazolo[1,5-c]pyrimidine (PTP) scaffold, a potent adenosine receptor antagonist, is a tricyclic system with high molecular weight and often poor aqueous solubility. researchgate.net To address this, researchers have pursued structural simplification by replacing either the pyrazole (B372694) or the triazole ring. researchgate.net This leads to simpler, bicyclic scaffolds like nih.govnih.govrsc.orgtriazolo[1,5-c]pyrimidine or pyrazolo[3,4-d]pyrimidine, which can be easier to synthesize and may possess better pharmacological profiles. researchgate.net
Another strategy is "scaffold hopping," where the core structure is replaced by a different one that maintains a similar spatial arrangement of key functional groups. The nih.govnih.govrsc.orgtriazolo[1,5-a]pyrimidine ring system, an isomer of the title compound's core, is often considered a bioisostere for the purine (B94841) ring system found in endogenous molecules. escholarship.org This substitution can lead to novel compounds that interact with purinergic receptors or other targets in new ways. escholarship.org This concept of bioisosterism is a powerful tool in drug design, allowing for the exploration of new chemical space while leveraging known pharmacophoric elements. escholarship.org
Rational Design Strategies for Enhanced Selectivity and Potency
Rational design leverages a deep understanding of the biological target and ligand-receptor interactions to create compounds with high potency and selectivity. This approach has been successfully applied to the nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine scaffold.
In the pursuit of potent and selective human A2A adenosine receptor antagonists, researchers designed two series of derivatives with specific linkers (ether or amide) and terminal basic rings attached to the 6-aryl position. nih.gov This design was based on the hypothesis that these moieties would establish key interactions within the receptor's binding site and improve physicochemical properties. nih.gov The resulting data confirmed that compounds with an amide linker were significantly more potent, and molecular docking studies provided a structural rationale by highlighting the specific interactions responsible for the enhanced affinity. nih.gov
Similarly, in designing dual inhibitors of c-Met and VEGFR-2, a series of novel nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine derivatives were synthesized based on the structure of a known lead compound, foretinib. nih.gov By combining the triazolopyrazine core with other pharmacophoric fragments, researchers developed compounds with excellent kinase inhibitory activities. nih.gov The most promising compound, 17l , not only showed nanomolar inhibition of c-Met but also exhibited potent antiproliferative effects across multiple cancer cell lines. nih.govfrontiersin.org Molecular docking simulations were used to confirm that compound 17l could bind effectively to both c-Met and VEGFR-2 proteins, validating the rational design strategy. nih.gov
This structure-based drug design approach, which combines chemical synthesis with computational modeling, is a powerful strategy for optimizing lead compounds. By identifying key interactions, such as hydrogen bonds in the active site of target kinases, researchers can rationally introduce modifications to the scaffold to enhance both potency and selectivity, as seen in the development of various triazolo-triazine derivatives. researchgate.net
Computational Chemistry Approaches In 1 2 3 Triazolo 4,3 a Pyrazin 8 7h One Research
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding modes of nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-8(7H)-one derivatives and elucidating key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their biological activity.
Several studies have employed molecular docking to investigate the interactions of this class of compounds with various biological targets. For instance, docking studies of novel nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives have been conducted to explore their binding modes within the active sites of c-Met and VEGFR-2 kinases. rsc.org In one such study, the most promising compound, 17l, was shown to bind to the c-Met protein in a manner similar to the known inhibitor foretinib. rsc.org The docking results for another series of derivatives bearing a 4-oxo-pyridazinone moiety also demonstrated their potential as c-Met kinase inhibitors. mdpi.com
Furthermore, molecular docking has been utilized to rationalize the anticonvulsant activity of N-substituted nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives by examining their binding within the pocket of the 4-aminobutyrate aminotransferase protein. nih.gov In the context of human A2A adenosine (B11128) receptor (AR) antagonists, docking studies have been pivotal in understanding how different substituents on the 6-aryl ring of 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives influence their binding affinity and selectivity. researchgate.netmdpi.com These studies have consistently highlighted the importance of specific interactions with key amino acid residues in the receptor's binding site. researchgate.netmdpi.com
| Derivative Type | Biological Target | Key Findings from Docking Studies | Reference |
|---|---|---|---|
| nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives | c-Met/VEGFR-2 kinases | Binding mode similar to foretinib, indicating potential as dual inhibitors. | rsc.org |
| Derivatives with a 4-oxo-pyridazinone moiety | c-Met kinase | Demonstrated potential as c-Met kinase inhibitors. | mdpi.com |
| N-substituted derivatives | 4-aminobutyrate aminotransferase | Rationalized anticonvulsant activity through binding site interactions. | nih.gov |
| 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives | Human A2A adenosine receptor | Elucidated the influence of substituents on binding affinity and selectivity. | researchgate.netmdpi.com |
Molecular Dynamics Simulations for Binding Conformation and Stability Analysis
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide valuable information on the stability of the binding conformation and the flexibility of both the ligand and the protein.
In the investigation of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors, MD simulations were performed to assess the stability of the ligand-protein complexes. nih.gov The results indicated that the system tended to stabilize quickly, suggesting a stable binding interaction. nih.gov Such simulations are crucial for confirming the docking poses and for a more accurate estimation of the binding affinity.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can predict various molecular characteristics, including geometry, electronic structure, and reactivity.
While direct QM studies on nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-8(7H)-one are not extensively reported, research on the closely related 1,2,4-triazolo[4,3-a]pyrimidin-5-(1H)-one derivatives has utilized DFT calculations to analyze their molecular structures, stability, and electronic properties. Such studies provide insights into orbital interactions and electron delocalization, which are fundamental to understanding the molecule's chemical behavior. Theoretical investigations on other related heterocyclic systems, like nih.govnih.govnih.govtriazolo[4,3-b] nih.govnih.govnih.govmdpi.comtetrazine derivatives, have also employed DFT to determine geometries and heats of formation, which are crucial for assessing their energetic properties.
Free Energy Perturbation (FEP) for Structure-Activity Landscape Exploration
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. This technique is particularly useful for exploring the structure-activity relationship (SAR) landscape and prioritizing the synthesis of new compounds.
Although direct application of FEP to nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-8(7H)-one derivatives is not widely documented in the available literature, its utility has been demonstrated for the closely related nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold. In a study on phosphodiesterase 2A (PDE2A) inhibitors, FEP calculations were performed for a large number of putative inhibitors to guide their optimization. This prospective application of FEP led to the discovery of highly potent molecules, showcasing the power of this method in drug discovery. The principles and methodologies of FEP are directly applicable to the nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-8(7H)-one system for a detailed exploration of its SAR.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The in silico prediction of ADME properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. Various computational models are used to predict properties such as solubility, permeability, and metabolic stability.
For derivatives of the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine core, in silico ADME predictions have been conducted to evaluate their drug-likeness. nih.gov These studies often involve the calculation of physicochemical parameters and their comparison with established guidelines like Lipinski's rule of five. For instance, computational analysis of N-substituted nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives included the prediction of their pharmacokinetic parameters to assess their potential as anticonvulsant agents. nih.govnih.gov Similarly, in the development of potential antimalarial agents based on this scaffold, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling was used to evaluate the compounds' suitability.
| Study Focus | Predicted Properties | Computational Tools/Methods | Key Insights | Reference |
|---|---|---|---|---|
| General drug-likeness | Physicochemical parameters | Comparison with Lipinski's rule of five | Assessment of oral bioavailability potential. | nih.gov |
| Anticonvulsant agents | Pharmacokinetic parameters | Computational models | Evaluation of suitability as central nervous system drugs. | nih.govnih.gov |
| Antimalarial agents | ADMET profile | Various in silico models | Early-stage assessment of pharmacokinetic and toxicity profiles. |
Pharmacological Relevance and Biological Target Engagement Of 1 2 3 Triazolo 4,3 a Pyrazin 8 7h One Derivatives
Kinase Inhibition Profiles
Derivatives of the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold have emerged as potent inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways that govern cell growth, proliferation, and survival. nih.govsemanticscholar.org Dysregulation of RTK signaling is a hallmark of many cancers, making them important targets for therapeutic intervention. nih.govacs.org
Dual c-Met/VEGFR-2 Kinase Inhibitory Activities and Associated Cellular Mechanisms
A significant area of research has focused on the development of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govacs.org Both c-Met and VEGFR-2 are RTKs that play complementary roles in tumor progression and angiogenesis, the process of forming new blood vessels that supply tumors with nutrients. nih.govacs.org
In one study, a series of novel nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activity against these two kinases. nih.govfrontiersin.org Many of the synthesized compounds demonstrated significant potency. nih.gov The most promising compound, designated 17l , exhibited excellent inhibitory activity against both c-Met and VEGFR-2 kinases, with IC50 values of 26.00 nM and 2.6 µM, respectively. nih.govnih.gov
The dual inhibitory action of these compounds translates to potent anti-proliferative activity against various cancer cell lines. Compound 17l , for instance, showed strong growth inhibition against A549 (human lung adenocarcinoma), MCF-7 (human breast cancer), and HeLa (human cervical carcinoma) cell lines. nih.govfrontiersin.org Further mechanistic studies revealed that compound 17l induces its anti-tumor effects through multiple cellular mechanisms. It was found to arrest the cell cycle of A549 cells in the G0/G1 phase and to induce late-stage apoptosis (programmed cell death) in a dose-dependent manner. nih.govnih.govfrontiersin.org Western blot analysis confirmed that the compound interferes with the intracellular c-Met signaling pathway in A549 cells. nih.govnih.gov
| Target | IC50 Value | Cell Line | Antiproliferative IC50 |
|---|---|---|---|
| c-Met Kinase | 26.00 nM | A549 (Lung) | 0.98 µM |
| VEGFR-2 Kinase | 2.6 µM | MCF-7 (Breast) | 1.05 µM |
| HeLa (Cervical) | 1.28 µM |
Investigations into Other Receptor Tyrosine Kinase (RTK) Inhibition
While the primary focus for this scaffold has been on dual c-Met/VEGFR-2 inhibition, the broader class of pyrazolo-triazolo fused heterocycles has been investigated for activity against other RTKs. For example, derivatives of the related pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine scaffold have been developed as inhibitors of the epidermal growth factor receptor (EGFR), another critical RTK in cancer biology. semanticscholar.org These studies have shown that such compounds can inhibit EGFR activation and downstream signaling pathways, including protein kinase B (Akt) and extracellular signal-regulated kinase (Erk)1/2 in cancer cells. semanticscholar.org
However, detailed investigations into the inhibition of other specific RTKs by derivatives of the core nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazin-8(7H)-one structure are less extensively documented in the reviewed literature, which has predominantly concentrated on the c-Met/VEGFR-2 dual-targeting approach. nih.gov
Antimicrobial Activities and Mechanistic Considerations
Beyond their anticancer potential, nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives have demonstrated a wide array of antimicrobial activities. nih.gov This versatility makes them promising candidates for the development of new treatments for infectious diseases caused by bacteria and parasites. researchgate.netnih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens
A series of novel nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Using the microbroth dilution method, researchers determined the minimum inhibitory concentrations (MICs) against representative pathogens. researchgate.netnih.gov
Several compounds showed moderate to good antibacterial activity. researchgate.net Notably, compound 2e displayed superior efficacy against the Gram-positive bacterium Staphylococcus aureus (MIC of 32 μg/mL) and the Gram-negative bacterium Escherichia coli (MIC of 16 μg/mL). nih.gov This level of activity is comparable to that of the first-line antibiotic ampicillin, which had MIC values of 32 μg/mL against S. aureus and 8 μg/mL against E. coli in the same study. nih.gov These findings highlight the potential of the triazolo[4,3-a]pyrazine scaffold in developing new antibacterial agents. researchgate.netnih.gov
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
|---|---|---|
| Compound 2e | 32 | 16 |
| Ampicillin (Control) | 32 | 8 |
Elucidation of Antibacterial Mechanisms of Action (e.g., DNA Gyrase, Topoisomerase IV Inhibition)
The mechanism by which nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives exert their antibacterial effects is believed to involve the inhibition of essential bacterial enzymes. nih.gov DNA gyrase and topoisomerase IV are type II topoisomerases that are critical for bacterial DNA replication and are validated targets for antibacterial drugs. nih.govmdpi.com
Molecular docking studies have suggested that these derivatives can bind effectively to DNA gyrase, thereby inhibiting its function. nih.gov The interaction is thought to be facilitated by the ability of protonated amines or the nitrogen-rich heterocyclic core to form π-cation interactions with amino acid residues within the enzyme's active site. nih.gov Inhibition of DNA gyrase and topoisomerase IV disrupts DNA topology and leads to bacterial cell death. nih.gov The broader class of 1,2,4-triazole (B32235) derivatives has been shown to exert antibacterial effects through various mechanisms, including the inhibition of these enzymes and the disruption of bacterial cell membrane integrity. nih.gov
Anti-malarial and Anti-tuberculosis Agent Development
The therapeutic utility of the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold extends to parasitic and mycobacterial infections. nih.govnih.gov
Anti-malarial Activity: As part of the Open Source Malaria project, nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazines have been explored as potent agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govbeilstein-journals.org A library of amine-substituted triazolopyrazines was screened, and several compounds, particularly tertiary alkylamine derivatives, displayed anti-malarial activity with IC50 values against the P. falciparum 3D7 strain ranging from 9.90 to 23.30 µM. nih.gov The mechanism of action for this class of compounds is believed to involve the dysregulation of the parasite's ATP4ase (PfATP4), a crucial ion pump. nih.govbeilstein-journals.org
Anti-tuberculosis Activity: The broader family of 1,2,4-triazole derivatives has been recognized for its potential in developing new anti-tuberculosis agents. nih.govcolby.edurjptonline.org A series of 1,2,4-triazol-5-thione derivatives were tested against various Mycobacterium species. One compound, C4 , was found to be highly active against Mycobacterium tuberculosis H37Ra, with a remarkable MIC value of 0.976 μg/mL. nih.gov Other derivatives also showed satisfactory activity against this strain. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting the Mycobacterium tuberculosis cytochrome P450 CYP121 enzyme. nih.gov
| Compound Class/Derivative | Target Organism | Activity Metric | Value |
|---|---|---|---|
| Tertiary alkylamine derivatives | Plasmodium falciparum 3D7 | IC50 | 9.90 - 23.30 µM |
| Compound C4 | Mycobacterium tuberculosis H37Ra | MIC | 0.976 µg/mL |
Enzyme Inhibition Beyond Kinases
Derivatives of the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold have been successfully developed as potent and selective inhibitors for several classes of enzymes beyond the well-studied kinases. These activities are crucial in therapeutic areas such as metabolic disorders and DNA repair.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Metabolic Disorder Research
The nih.govnih.govnih.govtriazolo[4,3-a]pyrazine moiety is a cornerstone in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), an enzyme central to glucose homeostasis. Inhibition of DPP-4 prolongs the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion in a glucose-dependent manner, making it a key target for the treatment of type 2 diabetes.
The key pharmacophore of the highly successful anti-diabetic drug, sitagliptin, is 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine. Extensive research has built upon this foundation, leading to the discovery of highly potent and selective inhibitors. One such example is (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine. This compound was identified as a potent, orally active DPP-4 inhibitor with an IC₅₀ value of 18 nM. nih.gov Its development showcased the potential of this scaffold to produce drug candidates with excellent selectivity over other proline-selective peptidases and favorable pharmacokinetic profiles. nih.gov The phosphate (B84403) salt of this compound, known as MK-0431, was selected for further development as a potential new treatment for type 2 diabetes. nih.gov
Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition in DNA Repair Pathways
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair pathway of single-strand DNA breaks. Inhibitors of PARP1 have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism of synthetic lethality. nih.gov
A series of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives has been designed and evaluated as potent PARP1 inhibitors. nih.gov Several compounds from this series demonstrated exceptional inhibitory activity, with IC₅₀ values significantly more potent than earlier inhibitors. nih.gov Notably, compounds 17m, 19a, 19c, 19e, 19i, and 19k not only displayed potent enzymatic inhibition (IC₅₀s < 4.1 nM) but also translated this activity into powerful antiproliferative effects in cancer cell lines with specific genetic deficiencies. nih.gov For instance, these compounds showed nanomolar efficacy against MDA-MB-436 (BRCA1-deficient) and Capan-1 (BRCA2-deficient) cells. nih.gov Furthermore, compound 19k showed significant promise by inhibiting the proliferation of Capan-1 cells that had acquired resistance to other PARP1 inhibitors. nih.gov
| Compound | PARP1 IC₅₀ (nM) | MDA-MB-436 IC₅₀ (nM) | Capan-1 IC₅₀ (nM) |
|---|---|---|---|
| 17m | < 4.1 | < 1.9 | < 21.6 |
| 19a | < 4.1 | < 1.9 | < 21.6 |
| 19c | < 4.1 | < 1.9 | < 21.6 |
| 19e | < 4.1 | < 1.9 | < 21.6 |
| 19i | < 4.1 | < 1.9 | < 21.6 |
| 19k | < 4.1 | < 1.9 | < 21.6 |
Data sourced from a 2023 study on novel nih.govnih.govnih.govtriazolo[4,3-a]pyrazine PARP1 inhibitors. nih.gov
Phosphodiesterase (PDE) Inhibition (e.g., PDE2)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by degrading the second messengers cAMP and cGMP. nih.gov PDE2, in particular, is highly expressed in brain regions associated with cognition, such as the hippocampus, making it a target for cognitive enhancers. nih.gov
A novel series of pyrido[4,3-e] nih.govnih.govnih.govtriazolo[4,3-a]pyrazines has been reported as potent inhibitors of PDE2. nih.gov Structure-activity relationship (SAR) studies revealed that selectivity for PDE2 over other PDE subtypes, such as PDE10, could be significantly enhanced. The key modification was the introduction of a linear, lipophilic group at the meta-position of a phenyl ring attached to the triazole core. nih.gov This strategic substitution led to the discovery of compound 9 , which incorporated an n-butoxy group. This compound was identified as a highly potent PDE2 inhibitor that exhibited a remarkable 917-fold selectivity over PDE10. nih.gov Such selective and brain-penetrant inhibitors are valuable tools for validating the therapeutic hypothesis that PDE2 inhibition can be beneficial for cognitive deficits in disorders like Alzheimer's disease and schizophrenia. nih.gov
Receptor-Ligand Interactions
The nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-8(7H)-one scaffold has also proven to be an effective template for designing ligands that interact with G protein-coupled receptors (GPCRs) and ligand-gated ion channels.
Adenosine (B11128) Human Receptor (hAR) Antagonism, Focusing on hA2A Subtype Selectivity
The human A₂A adenosine receptor (hA₂A AR) is a GPCR that has emerged as a significant non-dopaminergic target for the treatment of neurodegenerative conditions like Parkinson's disease and ischemic brain injury. dntb.gov.uanih.gov Antagonists of this receptor can mitigate the effects of excessive adenosine release that occurs during events like cerebral ischemia. dntb.gov.ua
The 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one series of derivatives has been extensively investigated, yielding highly potent and selective hA₂A AR antagonists. nih.gov In one study, attaching different amide-linked moieties to the para-position of a 6-phenyl ring led to compounds with high affinity and selectivity. nih.gov Specifically, compounds 11-16 , which bear terminal basic rings like piperidine (B6355638) and piperazine (B1678402), demonstrated Kᵢ values for the hA₂A AR in the low nanomolar range (3.6–11.8 nM). nih.gov
In a related line of research, these derivatives were hybridized with antioxidant molecules like edaravone (B1671096) to create dual-acting compounds. dntb.gov.ua This approach aims to simultaneously block the A₂A AR and combat the oxidative stress that contributes to ischemic brain injury. dntb.gov.ua These hybrid molecules also proved to be potent hA₂A AR antagonists, with Kᵢ values ranging from 1.7 to 117 nM, while showing good selectivity against other adenosine receptor subtypes. dntb.gov.ua
| Compound Series | Example Compounds | hA₂A AR Kᵢ (nM) |
|---|---|---|
| Amide-Linked Derivatives | 11-16 | 3.6 - 11.8 |
| Antioxidant-Hybridized Derivatives | 1-5 | 1.7 - 117 |
Data sourced from studies on novel A₂A adenosine receptor antagonists. dntb.gov.uanih.gov
Investigations into Other Receptor Modulatory Activities (e.g., NK-3, P2X7)
Research into the versatility of the triazolopyrazine core has extended to other important receptor targets, including the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation and mood disorders.
A series of 1-(5,6-dihydro- nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl)methanones was optimized to yield potent antagonists of both rat and human P2X7 receptors. This effort led to the discovery of compounds 7n and 7u , which both exhibited a P2X7 IC₅₀ of 7.7 nM and demonstrated high receptor occupancy in the rat brain after oral administration.
Another series of substituted 6,7-dihydro- nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-8(5H)-one derivatives was also developed as P2X7 receptor antagonists. nih.gov Optimized leads from this series were found to be among the most potent human P2X7 antagonists reported, with IC₅₀ values below 1 nM. nih.gov These compounds provide valuable tools for probing the role of P2X7 in CNS disorders.
While structurally related triazolo-based heterocyclic compounds have been investigated as antagonists for the neurokinin-3 (NK-3) receptor, a target for sex-hormone disorders, specific research focusing on derivatives of the nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-8(7H)-one core for this particular receptor is not prominent in the current body of literature. nih.gov
Q & A
Q. What analytical methods are validated for quantifying [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives in experimental samples?
Non-aqueous potentiometric titration is a validated method for quantifying derivatives like 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one. This approach ensures linearity (e.g., R² > 0.99), accuracy (recovery rates 98–102%), and precision (RSD < 2%) per ICH guidelines. Validation parameters should include robustness testing against solvent composition and temperature variations .
Q. How can the core structure of this compound be synthesized, and what key spectral data confirm its formation?
The core structure is synthesized via cyclization of 3-hydrazinopyrazin-2-ones with carbonyl-containing compounds (e.g., activated by carbonyldiimidazole/CDI). Key spectral confirmation includes:
- ¹H NMR : Doublets for H-5 (δ 7.15–7.28 ppm) and H-6 (δ 7.50–7.59 ppm) protons of the pyrazinone fragment.
- Elemental analysis for C, H, N content to validate purity (>95%) .
Q. What purification techniques are effective for isolating this compound derivatives post-synthesis?
Recrystallization from dimethylformamide (DMFA) and isopropanol mixtures (1:2 v/v) is commonly used. For polar derivatives, column chromatography with silica gel (ethyl acetate/hexane gradients) may be employed. Yield optimization requires monitoring solubility differences between intermediates and products .
Advanced Research Questions
Q. How can synthetic routes be optimized to introduce sterically hindered substituents at position 3 of the triazolopyrazinone scaffold?
Steric hindrance can be mitigated by:
- Prolonging reaction times (e.g., 24–48 hours reflux in DMFA).
- Using electron-deficient aryl acids (e.g., nitro- or trifluoromethyl-substituted) to enhance electrophilicity.
- Activating carboxylic acids with CDI or dicyclohexylcarbodiimide (DCC) to form reactive intermediates .
Q. What methodologies enable SAR studies of 3,7-disubstituted derivatives for pharmacological activity (e.g., cytotoxic or cardioprotective effects)?
- Substituent diversity : Introduce aryl, heteroaryl, or benzyl groups at position 7 via N-alkylation of pyrazinone precursors.
- Biological assays : Test cytotoxicity (MTT assay), membrane stabilization (erythrocyte hemolysis inhibition), and receptor binding (e.g., adenosine A1/A2A receptors) using radioligand displacement .
- Data correlation : Compare logP values (HPLC-derived) with bioactivity to identify lipophilicity-activity relationships .
Q. How can conflicting spectral data for triazolopyrazinone derivatives be resolved during structural elucidation?
Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. Mitigation strategies include:
- 2D NMR (COSY, HSQC) : Confirm spin-spin coupling and assign proton environments.
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks with <2 ppm error.
- X-ray crystallography : Resolve ambiguities in tautomeric forms or regiochemistry .
Q. What strategies improve the stability of 8-amino-triazolopyrazinone derivatives under physiological conditions?
- pH optimization : Formulate derivatives as hydrochloride salts to enhance aqueous solubility and reduce degradation.
- Lyophilization : Stabilize hygroscopic compounds by freeze-drying with cryoprotectants (e.g., trehalose).
- Accelerated stability testing : Monitor decomposition (HPLC purity) under stress conditions (40°C/75% RH for 4 weeks) .
Methodological Considerations
Q. How should researchers design experiments to evaluate the impact of substituent electronic effects on cyclization efficiency?
- Electronic parameterization : Use Hammett σ constants (σmeta, σpara) to correlate substituent electronic nature (e.g., electron-withdrawing groups) with cyclization yields.
- Kinetic studies : Monitor reaction progress via TLC or in situ IR spectroscopy to identify rate-limiting steps .
Q. What computational tools are recommended for predicting the biological activity of novel triazolopyrazinone derivatives?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target receptors (e.g., adenosine A2A).
- QSAR models : Train algorithms on datasets with experimentally determined IC50 values and descriptors (e.g., topological polar surface area, LogD) .
Q. How can researchers validate the selectivity of triazolopyrazinone derivatives across related biological targets?
- Panel screening : Test derivatives against off-target receptors (e.g., dopamine D2, serotonin 5-HT2A) at 10 µM.
- Cellular assays : Measure cAMP levels (for GPCR targets) or caspase-3 activation (for apoptosis pathways) to confirm mechanism .
Tables
Table 1 : Key ¹H NMR Signals for this compound Derivatives
| Proton Position | Chemical Shift (δ, ppm) | Splitting Pattern | Reference |
|---|---|---|---|
| H-5 | 7.15–7.28 | Doublet | |
| H-6 | 7.50–7.59 | Doublet | |
| N7-Benzyl CH2 | 5.20–5.25 | Singlet |
Table 2 : Optimization of Cyclization Conditions for 3-Substituted Derivatives
| Activating Agent | Reaction Time (h) | Yield Range (%) | Reference |
|---|---|---|---|
| CDI | 24 | 68–95 | |
| DCC | 18 | 55–75 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
